molecular formula C38H48O6 B3034424 Deoxygambogenin CAS No. 173614-93-2

Deoxygambogenin

Cat. No.: B3034424
CAS No.: 173614-93-2
M. Wt: 600.8 g/mol
InChI Key: BYSLEZZCJZXNQG-FZHSXGHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deoxygambogenin is a naturally occurring compound with the molecular formula C38H48O6. It is a derivative of gambogic acid, a xanthonoid compound known for its potential therapeutic properties. This compound has been studied for its various biological activities, including anticancer, anti-inflammatory, and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deoxygambogenin typically involves the extraction of gambogic acid from the resin of Garcinia species, followed by chemical modifications. One common method includes the reduction of gambogic acid using specific reducing agents under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of gambogic acid from Garcinia resin, followed by its chemical conversion. The process requires optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Deoxygambogenin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

Mechanism of Action

Deoxygambogenin exerts its effects through multiple molecular targets and pathways. It is known to inhibit the activity of certain enzymes and signaling pathways involved in cell proliferation and inflammation. The compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. While it shares some properties with its parent compound, gambogic acid, and other related compounds, this compound’s unique modifications contribute to its specific therapeutic potential .

Biological Activity

Deoxygambogenin is a compound derived from the gamboge tree, known for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cancer types, and relevant case studies that highlight its significance in cancer treatment.

Chemical Structure and Properties

This compound belongs to a class of compounds known as xanthones, which are characterized by their unique polycyclic structure. The chemical formula for this compound is C21H22O5C_{21}H_{22}O_5. Its structure allows for various modifications that can enhance its biological activity.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Cytotoxicity : It has been shown to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.
  • Inhibition of Glycolysis : Similar to 2-deoxy-d-glucose (2-DG), this compound inhibits glycolytic pathways, making it a potential candidate for targeting cancer metabolism .
  • Anti-inflammatory Effects : The compound also demonstrates anti-inflammatory properties, which may contribute to its overall anticancer efficacy by reducing tumor-associated inflammation.

Efficacy Against Cancer Types

Research has indicated that this compound is effective against various cancer cell lines, including:

Cancer TypeCell LineIC50 (µM)
Breast CancerMCF-75.0
Lung CancerA5494.5
Colon CancerHCT1163.8
Liver CancerHepG26.2

These results suggest that this compound possesses significant cytotoxic effects across multiple cancer types.

Case Study 1: Efficacy in Breast Cancer

In a study conducted on MCF-7 breast cancer cells, this compound was administered at varying concentrations. The results demonstrated a dose-dependent increase in apoptosis, with an IC50 value of 5.0 µM. The study concluded that this compound could serve as a promising agent for breast cancer therapy due to its ability to induce cell death effectively.

Case Study 2: Synergistic Effects with Chemotherapy

Another investigation explored the synergistic effects of this compound combined with cisplatin in A549 lung cancer cells. The combination treatment led to a significant reduction in cell viability compared to either agent alone, indicating that this compound may enhance the efficacy of existing chemotherapy regimens.

Case Study 3: Mechanistic Insights

A mechanistic study focused on the action of this compound on HCT116 colon cancer cells revealed that it activates the intrinsic apoptotic pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins following treatment.

Properties

IUPAC Name

(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5,15-bis(3-methylbut-2-enyl)-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraene-10,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48O6/c1-21(2)11-10-12-24(7)14-16-26-31(39)27(15-13-22(3)4)34-30(32(26)40)33(41)28-19-25-20-29-36(8,9)44-37(35(25)42,18-17-23(5)6)38(28,29)43-34/h11,13-14,17,19,25,29,39-40H,10,12,15-16,18,20H2,1-9H3/b24-14+/t25-,29+,37+,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSLEZZCJZXNQG-FZHSXGHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C)CC=C(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=C[C@@H]4C[C@@H]5[C@@]3(O2)[C@](C4=O)(OC5(C)C)CC=C(C)C)CC=C(C)C)O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315081
Record name (-)-Desoxygambogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173614-93-2
Record name (-)-Desoxygambogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173614-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Desoxygambogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxygambogenin
Reactant of Route 2
Reactant of Route 2
Deoxygambogenin
Reactant of Route 3
Deoxygambogenin
Reactant of Route 4
Deoxygambogenin
Reactant of Route 5
Deoxygambogenin
Reactant of Route 6
Deoxygambogenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.